Golcadomide

CELMoD IKZF1 IKZF3

Golcadomide (CC-99282, BMS-986369) is the CELMoD of choice for lymphoma researchers requiring deep, sustained IKZF1/Aiolos degradation. Engineered for 10–100× greater autonomous cell killing vs. lenalidomide/avadomide, with preferential lymphoid tissue distribution and a ~50 h half-life enabling once-daily dosing. Clinically validated with a 94% ORR in R/R FL. Not interchangeable with IMiDs or earlier CELMoDs. For protocols demanding rapid >90% target degradation in lymphoma models.

Molecular Formula C28H30FN5O5
Molecular Weight 535.6 g/mol
CAS No. 2379572-34-4
Cat. No. B10831497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGolcadomide
CAS2379572-34-4
Molecular FormulaC28H30FN5O5
Molecular Weight535.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F
InChIInChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1
InChIKeyNZYDBVQXOGPDDU-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Golcadomide (CC-99282) Procurement Guide: Baseline Overview of a Next-Generation CELMoD Agent for B-Cell Malignancies


Golcadomide (CAS 2379572-34-4), also designated CC-99282 and BMS-986369, is an orally bioavailable cereblon (CRBN) E3 ligase modulator (CELMoD) that functions as a molecular glue degrader of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. Structurally a novel thalidomide analog [2], golcadomide engages the CRL4-CRBN E3 ubiquitin ligase complex to promote ubiquitin-mediated proteasomal degradation of its neosubstrates, thereby downregulating oncogenic drivers such as c-Myc and IRF4 while inducing immunogenic cell death [1][3]. The compound was designed with optimized pharmacological properties—including efficient absorption, deep tissue distribution, and prolonged exposure—specifically for the treatment of non-Hodgkin lymphomas (NHL) including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL) [3][4]. Golcadomide is currently in Phase 3 clinical development for relapsed/refractory follicular lymphoma (GOLSEEK-4 trial, NCT06911502) [5].

Why Generic Substitution Fails: Golcadomide's Differentiated Degradation Profile vs. First-Generation IMiDs


Golcadomide cannot be interchanged with first-generation immunomodulatory drugs (IMiDs) such as lenalidomide or pomalidomide, nor with earlier CELMoDs like avadomide (CC-122) or iberdomide (CC-220), due to quantitatively distinct degradation kinetics, substrate selectivity, and tissue distribution that drive superior antitumor efficacy in lymphoma models [1][2]. While all IMiDs/CELMoDs engage cereblon to degrade IKZF1/IKZF3, golcadomide was specifically engineered to achieve rapid, deep, and sustained degradation of these neosubstrates in lymphoid tissues—a profile not observed with existing agents [1]. Preclinical head-to-head comparisons demonstrate that golcadomide induces 10- to 100-fold more potent autonomous cell killing in lymphoma cell lines relative to lenalidomide and other CELMoD agents [1], and exhibits a substrate degradation profile distinct from GSPT1-targeting CELMoDs (e.g., CC-885, eragidomide) that are limited by poor pharmacokinetics and off-target toxicity [3]. These quantitative differences in degradation depth, rate, and tissue distribution translate into clinically meaningful outcomes, including responses in lenalidomide-refractory patients [4], rendering generic substitution scientifically and clinically unsupportable.

Golcadomide (CC-99282): Head-to-Head Quantitative Differentiation Evidence vs. Lenalidomide and Other CELMoDs


Rapid and Deep IKZF1/IKZF3 Degradation: Golcadomide Surpasses Lenalidomide and Avadomide

In preclinical lymphoma models, golcadomide induces faster and deeper degradation of Ikaros/Aiolos transcription factors compared with first-generation degraders such as lenalidomide and avadomide [1]. The design intent for golcadomide included achieving rapid, deep, and sustained degradation of IKZF1/IKZF3, which was confirmed experimentally [2].

CELMoD IKZF1 IKZF3 protein degradation DLBCL

10- to 100-Fold Enhanced Autonomous Cell Killing: Golcadomide vs. Lenalidomide in DLBCL Models

Golcadomide exhibits 10- to 100-fold more potent autonomous cell killing and induction of apoptosis in diffuse large B-cell lymphoma (DLBCL) cell lines compared with lenalidomide, avadomide, and iberdomide [1]. This enhanced activity is independent of cell-of-origin (ABC, GCB, PMBL subtypes) and high-risk chromosomal translocations (MYC, BCL2, BCL6) [1].

antiproliferative apoptosis DLBCL CELMoD lenalidomide

Lymphoid-Selective Tissue Distribution: Golcadomide's Preferential Accumulation in Lymphoma-Affected Organs

Golcadomide was rationally designed for efficient absorption, deep tissue distribution, and prolonged exposure in bulky lymphoma lesions, with preferential accumulation in lymphoid organs and the ability to cross the blood-brain barrier [1][2]. This tissue distribution profile is a key differentiator from first-generation IMiDs, which lack this lymphoid-targeting property.

tissue distribution pharmacokinetics lymphoid organs blood-brain barrier

Clinical Efficacy in Lenalidomide-Refractory Follicular Lymphoma: 94% ORR with Golcadomide + Rituximab

In the Phase 1/2 CC-99282-NHL-001 study, golcadomide 0.4 mg daily in combination with rituximab demonstrated an objective response rate (ORR) of 94% and a complete response (CR) rate of 63% in heavily pre-treated relapsed/refractory follicular lymphoma (R/R FL) patients, including those with prior exposure to lenalidomide and T-cell-redirecting therapies [1]. This high response rate in a lenalidomide-experienced population underscores golcadomide's non-cross-resistant activity.

clinical trial follicular lymphoma ORR rituximab lenalidomide-refractory

Prolonged Terminal Half-Life (~50 Hours) Enables Once-Daily Oral Dosing with Sustained Target Engagement

Golcadomide exhibits a prolonged median terminal half-life of approximately 50 hours at doses ≥0.4 mg in patients, enabling once-daily oral dosing with sustained target engagement and >90% IKZF1/IKZF3 degradation in peripheral T cells by day 4 [1]. This pharmacokinetic profile supports convenient outpatient administration, distinguishing it from intravenous-only or shorter-acting agents.

pharmacokinetics half-life oral bioavailability CELMoD

IKZF1/IKZF3-Selective Degradation Without GSPT1 Off-Target Toxicity: Differentiation from CC-885/Eragidomide

Unlike CC-885 and eragidomide (CC-90009), which degrade the translation termination factor GSPT1 leading to TP53-independent cell death but also significant off-target toxicity and poor pharmacokinetics [1][2], golcadomide selectively degrades IKZF1 and IKZF3 without affecting GSPT1 levels [3]. This selectivity profile avoids the dose-limiting toxicities associated with GSPT1 degradation while maintaining potent anti-lymphoma activity.

selectivity GSPT1 IKZF1 IKZF3 off-target toxicity

Golcadomide Application Scenarios: Optimal Use Cases Based on Quantitative Differentiation


Preclinical DLBCL and FL Research Requiring Maximal IKZF1/IKZF3 Suppression

Golcadomide is the agent of choice for investigators studying diffuse large B-cell lymphoma (DLBCL) or follicular lymphoma (FL) where deep and sustained degradation of Ikaros/Aiolos is required. Its 10- to 100-fold enhanced autonomous cell killing over lenalidomide and avadomide in a broad panel of lymphoma cell lines (independent of cell-of-origin or high-risk translocations) ensures robust antiproliferative effects at clinically relevant concentrations [1]. The compound's rapid degradation kinetics (maximal degradation >90% within 4 days in vivo) enable short-term experimental protocols with clear pharmacodynamic readouts [2].

In Vivo Lymphoma Models Requiring Lymphoid-Selective Drug Accumulation

For animal studies where high drug exposure in lymphoma-affected lymphoid organs is critical, golcadomide's preferential tissue distribution to lymphoid compartments offers a distinct advantage over non-selective IMiDs [1]. In mouse xenograft models, golcadomide accumulates in lymphoma residence tissues, resulting in significant tumor regression and tumor-free outcomes, including in intracranial models demonstrating blood-brain barrier penetration [1][2]. This property makes golcadomide particularly valuable for CNS lymphoma models and studies requiring target engagement within the lymphoid tumor microenvironment.

Clinical Development of Combination Regimens for Lenalidomide-Refractory Lymphoma

Golcadomide + rituximab has demonstrated a 94% ORR and 63% CR rate in heavily pre-treated R/R FL patients, including those with prior lenalidomide exposure, representing a 16% absolute improvement in ORR and a 29% absolute improvement in CR rate over historical lenalidomide-rituximab data [1][2]. This non-cross-resistant clinical activity supports golcadomide's use as a backbone for combination regimens in clinical trials targeting lenalidomide-refractory populations. The ongoing Phase 3 GOLSEEK-4 trial (NCT06911502) is directly evaluating golcadomide + rituximab versus investigator's choice in R/R FL, providing a regulatory-grade evidence base [3].

Chronic Dosing Studies Requiring Convenient Once-Daily Oral Administration

With a prolonged terminal half-life of approximately 50 hours at doses ≥0.4 mg, golcadomide supports once-daily oral dosing with continuous target engagement [1]. This contrasts sharply with lenalidomide (~3-4 hours) and pomalidomide (~7-9 hours), which require more frequent or higher doses to maintain target suppression [2]. Researchers designing long-term in vivo studies or clinical protocols seeking to minimize dosing frequency and maximize patient convenience should prioritize golcadomide over shorter-acting CELMoDs/IMiDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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